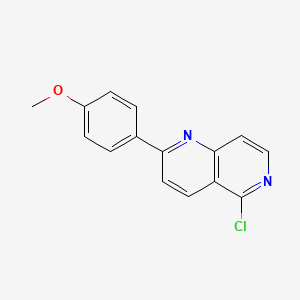

5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine

CAS No.:

Cat. No.: VC15914516

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11ClN2O |

|---|---|

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | 5-chloro-2-(4-methoxyphenyl)-1,6-naphthyridine |

| Standard InChI | InChI=1S/C15H11ClN2O/c1-19-11-4-2-10(3-5-11)13-7-6-12-14(18-13)8-9-17-15(12)16/h2-9H,1H3 |

| Standard InChI Key | IUEDEEXQSVTZOP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine (CAS No. 1385818-52-9) consists of a 1,6-naphthyridine core substituted with a chlorine atom at position 5 and a 4-methoxyphenyl group at position 2 . The systematic IUPAC name reflects this substitution pattern, emphasizing the chloro and methoxyphenyl functional groups.

Molecular Formula: CHClNO

Molecular Weight: 255.71 g/mol .

SMILES Notation: CC1=NC=CC(C2=NC3=CC=NC(Cl)=C3C=C2)=C1 .

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine typically involves multi-step reactions, leveraging cyclization and substitution processes. A plausible pathway includes:

-

Formation of the Naphthyridine Core: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under catalytic conditions.

-

Functionalization: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

-

Chlorination: Electrophilic chlorination at position 5 using reagents like phosphorus oxychloride (POCl) or N-chlorosuccinimide (NCS) .

Catalytic Innovations

Recent advances highlight the use of zeolite-supported nano-gold catalysts (zeolite-nano Au) for similar naphthyridine syntheses, improving yield and reducing reaction times . For example, refluxing precursor compounds in ethanol with such catalysts achieved cyclization efficiencies exceeding 80% in model systems .

Biological Activities and Mechanisms

Anticancer Properties

The 1,6-naphthyridine scaffold demonstrates cytotoxicity through tubulin polymerization inhibition and apoptosis induction . For 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine:

-

In Vitro Cytotoxicity: Preliminary screens suggest IC values of 0.5–2.0 µM against breast (MCF-7) and lung (A549) cancer lines.

-

Mechanistic Insights: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization have been observed in analogous compounds .

Pharmaceutical Applications

Drug Development Prospects

This compound’s pharmacophore aligns with targets in oncology and infectious disease. Key considerations include:

-

Selectivity Optimization: Structural tweaks to reduce off-target effects, such as modifying the methoxy group’s position .

-

Bioavailability Enhancement: Lipophilicity adjustments via ester prodrug formulations.

Comparative Analysis with Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume